molecular formula C4H6N2S B12857211 3-Aminothietane-3-carbonitrile

3-Aminothietane-3-carbonitrile

Cat. No.: B12857211
M. Wt: 114.17 g/mol
InChI Key: IWBJPANJDHVUNW-UHFFFAOYSA-N
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Description

3-Aminothietane-3-carbonitrile is a heterocyclic compound with the molecular formula C4H6N2S It features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothietane-3-carbonitrile typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This reaction is regioselective and occurs under kinetic control, retaining the configuration of the starting materials .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the specialized nature of this compound. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-Aminothietane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-aminothietane-3-carbonitrile depends on its specific application. In general, the compound can interact with molecular targets through its amino and nitrile groups, which can form hydrogen bonds or participate in nucleophilic or electrophilic reactions. The thietane ring’s strain can also influence its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    3-Aminothietan-2-one: Another thietane derivative with a ketone group.

    3-Aminothietane-1,1-dioxide: A sulfone derivative of 3-aminothietane.

Comparison: 3-Aminothietane-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which provide distinct reactivity compared to other thietane derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

3-aminothietane-3-carbonitrile

InChI

InChI=1S/C4H6N2S/c5-1-4(6)2-7-3-4/h2-3,6H2

InChI Key

IWBJPANJDHVUNW-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)(C#N)N

Origin of Product

United States

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